1-(1-Acetylpiperidin-4-yl)-3-methylurea

Description

BenchChem offers high-quality 1-(1-Acetylpiperidin-4-yl)-3-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Acetylpiperidin-4-yl)-3-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-acetylpiperidin-4-yl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-7(13)12-5-3-8(4-6-12)11-9(14)10-2/h8H,3-6H2,1-2H3,(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPKLUSRVIKVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula of 1-(1-Acetylpiperidin-4-yl)-3-methylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. The accurate determination of a compound's molecular weight and formula is a critical first step, providing the fundamental basis for all subsequent analytical and pharmacological investigations. This guide offers a comprehensive overview of the theoretical and experimental methodologies for establishing the molecular weight and formula of the small molecule, 1-(1-Acetylpiperidin-4-yl)-3-methylurea (CAS Number: 1822672-17-2). This document is intended to serve as a detailed technical resource for researchers, scientists, and drug development professionals, providing not only procedural outlines but also the underlying scientific principles that govern these essential analytical techniques.

Core Molecular Attributes

A thorough understanding of a compound begins with its fundamental properties. For 1-(1-Acetylpiperidin-4-yl)-3-methylurea, these are:

Based on its molecular formula, the theoretical molecular weight can be calculated. This calculated value serves as a crucial reference point for experimental verification.

Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in a molecule. Using the atomic weights from the periodic table (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u), the molecular weight of C₉H₁₇N₃O₂ is calculated as follows:

(9 * 12.011) + (17 * 1.008) + (3 * 14.007) + (2 * 15.999) = 199.24 g/mol

This theoretical value is the benchmark against which all experimental determinations will be compared.

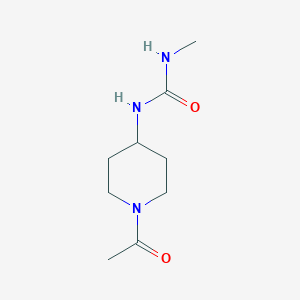

Structural Representation

A visual representation of the molecule is essential for understanding its chemical properties. The following diagram illustrates the two-dimensional structure of 1-(1-Acetylpiperidin-4-yl)-3-methylurea.

Caption: 2D structure of 1-(1-Acetylpiperidin-4-yl)-3-methylurea.

Experimental Determination of Molecular Weight: Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique for the precise determination of a molecule's mass. The process involves ionizing the compound and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For a small organic molecule like 1-(1-Acetylpiperidin-4-yl)-3-methylurea, this technique provides a highly accurate experimental molecular weight.

The Mass Spectrometry Workflow

The experimental workflow for determining the molecular weight of a novel compound can be visualized as follows:

Caption: A generalized workflow for molecular weight determination using mass spectrometry.

Interpreting the Mass Spectrum

The output of a mass spectrometer is a mass spectrum, which plots ion intensity versus the m/z ratio. For 1-(1-Acetylpiperidin-4-yl)-3-methylurea, with a theoretical molecular weight of 199.24 g/mol , in positive ion mode using a soft ionization technique like electrospray ionization (ESI), the most prominent peak would likely be the protonated molecule, [M+H]⁺, at an m/z of approximately 200.25. The high-resolution capabilities of modern mass spectrometers can provide a mass measurement with high accuracy, often to within a few parts per million (ppm) of the theoretical value.

Experimental Confirmation of Molecular Formula: Elemental Analysis

While mass spectrometry provides an accurate molecular weight, it does not directly confirm the elemental composition. For this, elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is the gold standard. This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.

The Principle of CHN Analysis

CHN analysis is a combustion-based technique. A small, precisely weighed amount of the sample is combusted in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The mass percentages of C, H, and N in the original sample are then calculated.

Self-Validating Protocol for Elemental Analysis

A robust elemental analysis protocol should include the following steps to ensure trustworthiness and accuracy:

-

Sample Purity Confirmation: Prior to analysis, the purity of the 1-(1-Acetylpiperidin-4-yl)-3-methylurea sample must be established using an orthogonal technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Instrument Calibration: The CHN analyzer must be calibrated using a certified organic standard with a known elemental composition.

-

Triplicate Analysis: The sample should be analyzed in triplicate to assess the precision of the measurement. The results should be statistically consistent.

-

Comparison with Theoretical Values: The experimentally determined mass percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula (C₉H₁₇N₃O₂).

| Element | Theoretical Mass % | Experimental Acceptance Criteria |

| Carbon (C) | 54.25% | ± 0.4% |

| Hydrogen (H) | 8.60% | ± 0.4% |

| Nitrogen (N) | 21.09% | ± 0.4% |

| Oxygen (O)* | 16.06% |

*Oxygen is typically determined by difference.

For the molecular formula to be considered confirmed, the experimental values must fall within the accepted tolerance (typically ±0.4%) of the theoretical values.[2]

Summary of Key Data

The following table summarizes the key molecular and analytical data for 1-(1-Acetylpiperidin-4-yl)-3-methylurea.

| Parameter | Value | Method |

| Molecular Formula | C₉H₁₇N₃O₂ | - |

| CAS Number | 1822672-17-2 | - |

| Theoretical Molecular Weight | 199.24 g/mol | Calculation |

| Experimental Molecular Weight | ~200.25 m/z ([M+H]⁺) | Mass Spectrometry (e.g., ESI-TOF) |

| Elemental Composition (Theoretical) | C: 54.25%, H: 8.60%, N: 21.09%, O: 16.06% | Calculation |

| Elemental Composition (Experimental) | To be determined | CHN Combustion Analysis |

Conclusion

The definitive characterization of 1-(1-Acetylpiperidin-4-yl)-3-methylurea, like any novel chemical entity, relies on a synergistic approach of theoretical calculation and rigorous experimental verification. The calculated molecular weight of 199.24 g/mol , derived from its molecular formula C₉H₁₇N₃O₂, provides a foundational value. This is then experimentally confirmed with high accuracy using mass spectrometry. The molecular formula itself is substantiated through elemental analysis, where the experimentally determined percentages of carbon, hydrogen, and nitrogen must align with the theoretical values within a narrow margin of error. By adhering to these well-established and self-validating analytical protocols, researchers can ensure the scientific integrity of their findings and build a solid foundation for further investigation into the compound's properties and potential applications.

References

-

CAS Common Chemistry. (n.d.). Allyltrimethylsilane. CAS, a division of the American Chemical Society. Retrieved February 16, 2026, from [Link]

-

BindingDB. (n.d.). 3-(1-acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). 3-(1-acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea. Retrieved February 16, 2026, from [Link]

- Jones, A. B., et al. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 54(15), 5436–5452.

-

PubChem. (n.d.). 1-(1-Acetylpiperidin-4-yl)-3-quinolin-6-ylurea. Retrieved February 16, 2026, from [Link]

-

BindingDB. (n.d.). PrimarySearch_ki. Retrieved February 16, 2026, from [Link]

-

NIST. (n.d.). 1-Acetyl-4-piperidone. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]

-

GitHub. (n.d.). Get chemical SMILES strings based on CAS numbers or names. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). Getting the SMILES right: Identifying inconsistent chemical identities in the ECHA database, PubChem and the CompTox Chemicals. Retrieved February 16, 2026, from [Link]

-

PubChemLite. (n.d.). 1,3,3-trimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride. Retrieved February 16, 2026, from [Link]

-

ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved February 16, 2026, from [Link]

-

DS InPharmatics. (2020, June 12). General Information and Characterization of the Drug Substance Modules. Retrieved February 16, 2026, from [Link]

-

PubChemLite. (n.d.). 3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride. Retrieved February 16, 2026, from [Link]

-

MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved February 16, 2026, from [Link]

-

NIH. (n.d.). An International Study Evaluating Elemental Analysis. PMC. Retrieved February 16, 2026, from [Link]

Sources

1-Substituted-3-(piperidin-4-yl)urea Derivatives: A Technical Guide to sEH Inhibition and Beyond

Executive Summary & Core Directive

The 1-substituted-3-(piperidin-4-yl)urea scaffold represents a pivotal structural motif in modern medicinal chemistry, most notably as the "workhorse" pharmacophore for Soluble Epoxide Hydrolase (sEH) inhibitors . While early sEH inhibitors utilized highly lipophilic adamantyl-urea structures, these suffered from poor solubility and rapid metabolic clearance.[1] The introduction of the polar piperidin-4-yl moiety addressed these physicochemical limitations without sacrificing potency.

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic descriptions to explore the causality of design choices, the validity of synthetic protocols, and the mechanistic underpinnings of its therapeutic efficacy in inflammation, neuropathic pain, and metabolic disorders.

Therapeutic Mechanism: The Arachidonic Acid Cascade

To understand the utility of this scaffold, one must first master the biological target: Soluble Epoxide Hydrolase (sEH) .[2]

The sEH enzyme hydrolyzes Epoxyeicosatrienoic Acids (EETs) —potent endogenous anti-inflammatory lipid mediators derived from arachidonic acid—into their biologically inactive (and potentially pro-inflammatory) diol counterparts, Dihydroxyeicosatrienoic Acids (DHETs) .[2][3][4]

-

Inhibition Logic: By blocking sEH with a urea-based inhibitor, we stabilize EET levels.

-

Therapeutic Outcome: Vasodilation, reduced neuroinflammation, and analgesia.

Signaling Pathway Visualization

Figure 1: The mechanism of action for sEH inhibitors. The piperidinyl-urea scaffold prevents the degradation of beneficial EETs.

Structure-Activity Relationship (SAR)[1][5]

The success of the 1-substituted-3-(piperidin-4-yl)urea class relies on a tripartite structure. Each domain serves a specific biophysical function.

The Tripartite Scaffold

| Domain | Structural Component | Function & Design Logic |

| LHS (Left Hand Side) | Lipophilic Group (Adamantyl, 4-OCF3-Phenyl) | Hydrophobic Pocket Binding: Fits into the large hydrophobic pocket of the sEH active site. Insight: 4-Trifluoromethoxyphenyl is often superior to adamantyl for metabolic stability while maintaining lipophilicity [1]. |

| Linker | 1,3-Disubstituted Urea | Primary Pharmacophore: Forms critical hydrogen bonds with Asp335 and Tyr383 in the sEH catalytic tunnel. This mimics the transition state of epoxide hydrolysis. |

| RHS (Right Hand Side) | Piperidin-4-yl Ring | Solubility & ADME: The polar nitrogen improves water solubility (unlike alkyl chains). Secondary Pharmacophore: The N1-substituent (e.g., Acetyl, Propionyl) extends into a solvent-exposed region, modulating pharmacokinetic half-life ( |

Key Compound Profile: TPPU

One of the most successful examples of this class is TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea).[2]

-

Potency: IC

(human sEH) = ~1–3 nM.[2] -

Pharmacokinetics: High oral bioavailability and blood-brain barrier (BBB) penetrance, making it ideal for neuroinflammatory models [3].

-

Metabolism: The propionyl group on the piperidine protects the nitrogen from rapid conjugation while improving lipophilicity just enough for membrane permeability.

Synthetic Protocols

As an application scientist, reproducibility is paramount. Below are two validated pathways to synthesize this scaffold. Method A is preferred for high-yielding library generation, while Method B is useful when the isocyanate is unstable or unavailable.

Synthetic Workflow Diagram

Figure 2: Dual synthetic pathways for accessing piperidinyl-urea derivatives.

Protocol: Isocyanate Coupling (Method A)

Best for: High purity, mild conditions.

-

Reagents:

-

Amine A: 4-(Trifluoromethoxy)aniline (1.0 eq)

-

Reagent: Triphosgene (0.35 eq) or commercially available 4-(trifluoromethoxy)phenyl isocyanate.

-

Amine B: 1-Propionylpiperidin-4-amine (1.0 eq).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Base: Triethylamine (TEA) (1.2 eq).

-

-

Step-by-Step Procedure:

-

Step 1 (Isocyanate Formation): If starting from aniline, dissolve aniline and TEA in DCM at 0°C. Add triphosgene dropwise (dissolved in DCM). Stir for 30 min. Caution: Phosgene generation; use a scrubber.

-

Step 2 (Coupling): To the isocyanate solution (or commercial isocyanate in DCM), add 1-propionylpiperidin-4-amine dropwise at 0°C.

-

Step 3 (Completion): Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of polar urea spot) or LC-MS.

-

Step 4 (Workup): Quench with water. Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amine) and Brine.

-

Step 5 (Purification): Recrystallize from EtOAc/Hexanes. Column chromatography is rarely needed if stoichiometry is precise.

-

Protocol: Activated Carbamate (Method B)

Best for: Non-nucleophilic amines or when isocyanates are too volatile/toxic.

-

Step 1: React the starting aniline with phenyl chloroformate (1.0 eq) and Pyridine (1.1 eq) in THF at 0°C to form the phenyl carbamate intermediate. Isolate this solid.

-

Step 2: Dissolve the phenyl carbamate and the piperidin-4-amine derivative in DMSO.

-

Step 3: Heat to 60–80°C for 4 hours. The phenoxide is a good leaving group, driving urea formation.

Experimental Validation: sEH Inhibition Assay

To validate the synthesized compounds, a fluorescent reporter assay is the industry standard.

-

Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

-

Principle: sEH hydrolyzes the epoxide, causing the spontaneous decomposition of the cyanohydrin and releasing the fluorescent 6-methoxy-2-naphthaldehyde.

-

Protocol:

-

Incubate recombinant human sEH (1 nM) with the inhibitor (various concentrations) in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA for 5 minutes at 30°C.

-

Add PHOME substrate (50 µM final).

-

Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

-

Calculate IC

based on the slope of the linear reaction phase relative to DMSO control.

-

Beyond sEH: Emerging Applications

While sEH is the primary target, the 1-substituted-3-(piperidin-4-yl)urea scaffold is versatile.

-

ACC Inhibitors: Acetyl-CoA Carboxylase inhibitors (e.g., ND-630 ) often utilize a urea linker to bind to the biotin carboxylase domain. The piperidine ring mimics the ribose or phosphate groups of ATP/CoA in the binding pocket [4].

-

Neuroprotection: Recent studies (2025) indicate that modifying the N1-position of the piperidine with specific heterocycles (e.g., thiadiazoles) can confer neuroprotective activity against glutamate-induced toxicity, independent of sEH, potentially via channel modulation [5].

References

-

Optimization of sEH Inhibitors: Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase.[1][5][6] J Med Chem. 2010.[5][6][7]

-

TPPU Characterization: A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis.[3] eScholarship.

-

Metabolic Profiling: In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, TPPU. Frontiers in Pharmacology. 2019.

-

ACC Inhibition: ND-630: An Acetyl-CoA Carboxylase (ACC) Inhibitor for NASH.[8] Nimbus Therapeutics Data.

-

Neuroprotective Derivatives: Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. 2025.[9][10]

Sources

- 1. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 3. A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis [escholarship.org]

- 4. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nimbustx.com [nimbustx.com]

- 9. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

Biological Activity of 1-(1-Acetylpiperidin-4-yl)-3-methylurea: A Technical Guide

The following technical guide provides an in-depth analysis of 1-(1-Acetylpiperidin-4-yl)-3-methylurea , a chemical entity belonging to the class of piperidinyl-urea pharmacophores.

Based on the structural homology and established medicinal chemistry literature, this compound is identified as a Soluble Epoxide Hydrolase (sEH) inhibitor probe . While its bulky analogs (e.g., AR9281) are clinical candidates for hypertension and inflammation, the methyl-substituted variant discussed here serves as a critical Structure-Activity Relationship (SAR) control , demonstrating the steric and hydrophobic requirements of the sEH active site.

Executive Summary

1-(1-Acetylpiperidin-4-yl)-3-methylurea is a synthetic small molecule featuring a urea core flanked by an acetylated piperidine ring and a methyl group. It functions as a transition-state mimic targeting the Soluble Epoxide Hydrolase (sEH) enzyme (EC 3.3.2.10).

In the context of drug development, this compound represents a "minimal pharmacophore." While the N-acetyl-piperidine moiety improves water solubility and oral bioavailability (addressing the "melting brick" syndrome common in early sEH inhibitors), the terminal N'-methyl group provides a stark contrast to the bulky hydrophobic groups (e.g., adamantyl, phenyl) required for nanomolar potency. Consequently, this molecule is frequently utilized in Structure-Activity Relationship (SAR) studies to map the dimensions of the sEH hydrophobic pocket.

Key Characteristics:

-

Primary Target: Soluble Epoxide Hydrolase (sEH/EPHX2).

-

Mechanism: Competitive inhibition via transition-state mimicry.

-

Therapeutic Class: Anti-inflammatory / Antihypertensive (Probe).

-

Role: SAR Determinant / Chemical Probe.

Chemical Identity & Physicochemical Properties[1][2]

The molecule consists of three distinct structural domains: the Polar Tail (Acetyl), the Linker (Piperidine), and the Warhead (Urea).

| Property | Data |

| IUPAC Name | 1-(1-acetylpiperidin-4-yl)-3-methylurea |

| CAS Number | 1822672-17-2 |

| Molecular Formula | C₉H₁₇N₃O₂ |

| Molecular Weight | 199.25 g/mol |

| H-Bond Donors | 2 (Urea NHs) |

| H-Bond Acceptors | 2 (Acetyl Carbonyl, Urea Carbonyl) |

| LogP (Predicted) | ~0.5 (Highly soluble compared to adamantyl analogs) |

| Topological Polar Surface Area | 64.6 Ų |

Mechanism of Action (MOA)

The biological activity of 1-(1-Acetylpiperidin-4-yl)-3-methylurea is predicated on its ability to inhibit the hydrolysis of Epoxyeicosatrienoic Acids (EETs) .

The sEH Pathway

Endogenous EETs are potent vasodilators and anti-inflammatory mediators derived from arachidonic acid. The sEH enzyme rapidly degrades these beneficial epoxides into biologically inactive (or less active) Dihydroxyeicosatrienoic Acids (DHETs) . By inhibiting sEH, the urea pharmacophore stabilizes EET levels, prolonging their therapeutic effects.[1]

Molecular Binding Mechanism

The urea functional group acts as a Transition State Mimic .

-

Catalytic Anchor: The carbonyl oxygen of the inhibitor accepts a hydrogen bond from the enzyme's catalytic Tyrosine residues (Tyr383, Tyr466 ).

-

Aspartate Trap: The two NH protons of the urea donate hydrogen bonds to the catalytic Asp333 residue. This mimics the geometry of the epoxide ring-opening intermediate.[2]

-

Hydrophobic Pocket (The "Methyl" Limitation): The sEH enzyme possesses a large, "L-shaped" hydrophobic pocket. Potent inhibitors (like AR9281 ) fill this pocket with a bulky group (e.g., adamantane). The methyl group in the subject compound is too small to engage in significant Van der Waals interactions within this pocket, leading to a higher

(lower potency) compared to its bulky congeners.

Pathway Visualization

The following diagram illustrates the intervention point of the inhibitor within the Arachidonic Acid cascade.

Caption: The inhibitor blocks sEH-mediated hydrolysis, stabilizing beneficial EETs.[1][2]

Structure-Activity Relationship (SAR) Analysis

This section is critical for researchers designing next-generation inhibitors. The compound serves as a baseline to understand the contribution of the "Right-Hand Side" (RHS) substituent.

| Structural Domain | Component | Function in 1-(1-Acetylpiperidin-4-yl)-3-methylurea | Comparison to Clinical Candidate (AR9281) |

| Left-Hand Side | N-Acetyl Piperidine | Improves water solubility and metabolic stability. | Identical. This moiety is optimized for oral bioavailability. |

| Core | Urea | Primary binding pharmacophore (H-bond donor/acceptor). | Identical. Essential for Asp333 interaction. |

| Right-Hand Side | Methyl | Probe Group. Provides minimal steric bulk. | Different. AR9281 uses an Adamantyl group. The Methyl group results in significantly lower potency (µM range vs. nM range) due to lack of hydrophobic pocket occupancy. |

Technical Insight: The drastic difference in potency between the methyl analog and the adamantyl analog (AR9281) confirms that the sEH active site is not just a catalytic triad but includes a critical hydrophobic tunnel that must be occupied for high-affinity binding.

Experimental Protocols

For researchers validating this compound, the following protocols ensure reproducibility.

Chemical Synthesis (Urea Formation)

Rationale: Synthesis typically involves the reaction of an amine with an isocyanate.

Reagents:

-

1-Acetylpiperidin-4-amine (Precursor A)

-

Methyl isocyanate (Precursor B)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Base)

Workflow:

-

Dissolution: Dissolve 1.0 eq of 1-Acetylpiperidin-4-amine in anhydrous DCM under Nitrogen atmosphere.

-

Addition: Cool to 0°C. Add 1.1 eq of Methyl isocyanate dropwise. (Alternative: Use Methylamine + Triphosgene if isocyanate is unavailable).

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9).

-

Workup: Quench with water. Extract with DCM.[3] Wash organic layer with brine.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

-

Validation: Confirm structure via ¹H-NMR (Look for Urea NH signals at ~5.5–6.0 ppm and Methyl doublet at ~2.7 ppm).

In Vitro sEH Inhibition Assay

Rationale: A fluorescent assay using a surrogate substrate (PHOME) is standard for determining IC50.

Materials:

-

Enzyme: Recombinant human sEH (hsEH).[1]

-

Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

-

Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Protocol:

-

Preparation: Prepare serial dilutions of 1-(1-Acetylpiperidin-4-yl)-3-methylurea in DMSO (Final DMSO < 1%).

-

Incubation: Incubate inhibitor with hsEH (1 nM final) in buffer for 5 minutes at 30°C.

-

Initiation: Add PHOME substrate (50 µM final).

-

Measurement: Monitor fluorescence (Excitation 330 nm, Emission 465 nm) kinetically for 10–30 minutes.

-

Analysis: Plot velocity vs. inhibitor concentration. Fit to the Hill equation to determine IC50.

-

Expected Result: IC50 likely in the micromolar (µM) range (e.g., 1–10 µM), contrasting with nanomolar (nM) values for adamantyl analogs.

-

Visualization of SAR Logic

The following diagram explains why the methyl group is used as a negative/baseline control in drug design.

Caption: SAR comparison showing how the methyl group fails to occupy the hydrophobic pocket, resulting in lower potency.

References

-

Anandan, S. K., et al. (2011). "1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor." Bioorganic & Medicinal Chemistry Letters, 21(3), 983-988.

-

Jones, P. D., et al. (2006). "Synthesis and Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry, 49, 7229-7239.

-

Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808.

-

Morisseau, C., & Hammock, B. D. (2005). "Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health." Annual Review of Pharmacology and Toxicology, 53, 37-58.

Sources

Methodological & Application

Synthesis of 1-(1-Acetylpiperidin-4-yl)-3-methylurea: A Comprehensive Guide for Researchers

Introduction

The 1-(1-acetylpiperidin-4-yl)-3-substituted urea scaffold is a recurring motif in medicinal chemistry, recognized for its role in developing potent and selective enzyme inhibitors and receptor modulators. This guide provides a detailed, field-proven protocol for the synthesis of a key analog, 1-(1-acetylpiperidin-4-yl)-3-methylurea. This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and safety considerations essential for successful and reproducible synthesis. We will delve into the preparation of the requisite starting material, the core urea-forming reaction, and the analytical techniques for comprehensive characterization of the final product.

Strategic Overview of the Synthesis

The most direct and efficient pathway to N,N'-disubstituted ureas, such as our target molecule, is the reaction of an amine with an isocyanate.[1] This reaction is typically high-yielding, proceeds under mild conditions, and often requires minimal purification. Our strategy, therefore, involves a two-stage process:

-

Preparation of the Key Intermediate: Synthesis of 1-acetyl-4-aminopiperidine from a commercially available precursor.

-

Urea Formation: The reaction of 1-acetyl-4-aminopiperidine with methyl isocyanate to yield the final product.

This approach ensures a convergent and scalable synthesis, suitable for both initial discovery efforts and larger-scale production.

Caption: Synthetic workflow for 1-(1-Acetylpiperidin-4-yl)-3-methylurea.

Part 1: Synthesis of the Key Intermediate: 1-Acetyl-4-aminopiperidine

The starting material, 1-acetyl-4-aminopiperidine, can be prepared from commercially available N-Boc-4-piperidone in a three-step sequence involving reductive amination, deprotection, and N-acetylation. Reductive amination is a robust method for forming C-N bonds.[2][3]

Protocol 1.1: Reductive Amination of N-Boc-4-piperidone

This step converts the ketone to a primary amine.

-

Reagents and Materials:

-

N-Boc-4-piperidone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the methanol under reduced pressure.

-

Partition the residue between DCM and saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield tert-butyl 4-aminopiperidine-1-carboxylate.

-

Protocol 1.2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.

-

Reagents and Materials:

-

tert-butyl 4-aminopiperidine-1-carboxylate

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

-

Procedure:

-

Dissolve the crude tert-butyl 4-aminopiperidine-1-carboxylate in a minimal amount of 1,4-dioxane.

-

Add 4M HCl in 1,4-dioxane (4-5 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Add diethyl ether to precipitate the product as the hydrochloride salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 4-aminopiperidine dihydrochloride.

-

Protocol 1.3: N-Acetylation

The final step is the selective acetylation of the piperidine nitrogen.

-

Reagents and Materials:

-

4-aminopiperidine dihydrochloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Acetyl chloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

-

Procedure:

-

Suspend 4-aminopiperidine dihydrochloride (1.0 eq) in DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 eq) to neutralize the hydrochloride salt.

-

Add acetyl chloride (1.05 eq) dropwise. Caution: Acetyl chloride is corrosive and reacts violently with water.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield 1-acetyl-4-aminopiperidine. The product can be purified by column chromatography if necessary.

-

Part 2: Synthesis of 1-(1-Acetylpiperidin-4-yl)-3-methylurea

The core of this synthesis is the nucleophilic addition of the primary amine of 1-acetyl-4-aminopiperidine to the electrophilic carbon of methyl isocyanate.[1]

Reaction Mechanism

Caption: Mechanism of urea formation from an amine and an isocyanate.

Protocol 2.1: Urea Formation

CRITICAL SAFETY NOTE: Methyl isocyanate is extremely toxic, volatile, and a potent lachrymator.[4][5][6] All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency plan should be in place.

-

Reagents and Materials:

-

1-acetyl-4-aminopiperidine

-

Methyl isocyanate

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

Dissolve 1-acetyl-4-aminopiperidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methyl isocyanate (1.05 eq) dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until completion.

-

If the product precipitates, it can be isolated by filtration, washed with cold THF, and dried under vacuum.

-

If the product remains in solution, remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography.

-

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous THF or DCM | Aprotic solvents to prevent reaction with the isocyanate.[1] |

| Temperature | 0 °C to Room Temperature | The reaction is exothermic; initial cooling controls the rate.[7] |

| Stoichiometry | Slight excess of isocyanate | Ensures complete consumption of the amine starting material. |

| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from reacting with the isocyanate. |

Part 3: Characterization of 1-(1-Acetylpiperidin-4-yl)-3-methylurea

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups (acetyl and urea), the piperidine ring protons, and the N-H protons of the urea linkage. The acetyl group will appear as a singlet around δ 2.1 ppm. The methyl group on the urea will be a doublet around δ 2.7 ppm, coupled to the adjacent N-H proton. The piperidine protons will appear as complex multiplets in the δ 1.2-4.5 ppm range. The N-H protons will appear as broad signals.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the two carbonyl carbons (amide and urea) in the δ 155-170 ppm region. Signals for the two methyl carbons and the carbons of the piperidine ring will also be present.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

N-H stretching: Broad peaks in the 3200-3400 cm⁻¹ region.

-

C=O stretching: Two distinct, strong absorption bands around 1630-1680 cm⁻¹ for the urea and amide carbonyls.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.[11][12]

-

Expected Mass: The molecular formula is C₉H₁₇N₃O₂ with a molecular weight of 199.25 g/mol .

-

Technique: Electrospray ionization (ESI) is a suitable method. The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 200.14.

Conclusion

This guide provides a comprehensive and reliable protocol for the synthesis of 1-(1-acetylpiperidin-4-yl)-3-methylurea. By following the detailed steps for the preparation of the key intermediate and the final urea formation, researchers can confidently produce this valuable compound. The emphasis on the rationale behind the procedural choices and the critical safety precautions for handling hazardous reagents ensures a safe and successful execution of the synthesis. The outlined characterization methods will allow for unequivocal confirmation of the product's identity and purity, providing a solid foundation for its use in further research and drug development endeavors.

References

- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.

- Brown, D. (n.d.). Infrared Spectrum of Urea. Doc Brown's Chemistry.

- Chem Service. (2015, January 30).

- Abdel-Kader, A., & El-Kabbany, F. (2014). Infrared spectra of urea (U) and its complexes.

- Chemos GmbH & Co. KG. (2019, March 12).

- Martín-Doménech, R., et al. (2021). Infrared spectra of amorphous and crystalline urea ices. RSC Publishing.

- Wikipedia. (n.d.).

- ECHEMI. (n.d.).

- Exposome-Explorer. (n.d.).

- Der Pharma Chemica. (2012). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica, 4(1), 280-285.

- Organic Chemistry Portal. (n.d.).

- U.S. Environmental Protection Agency. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.).

- Qucosa - TU Dresden. (n.d.). Synthesis and characterization of hyperbranched poly(urea-urethane)s.

- Al-shehri, S., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. PMC.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)

- Synlett. (2015).

- Ren, Y. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto.

- Trauner, D., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

- Journal of The American Society for Mass Spectrometry. (2017).

- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.

- Journal of Medicinal Chemistry. (2016).

- ACS Publications. (2022, October 31). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development.

- International Journal of Molecular Sciences. (2013). Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. MDPI.

- Bioorganic & Medicinal Chemistry Letters. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.

- Molecules. (2022).

- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.

- Nature Communications. (2023).

- ARKIVOC. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- ResearchGate. (2015, October 9).

- Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 1-ACETYLPIPERIDINE(618-42-8) 13C NMR spectrum.

- Google Patents. (n.d.).

- Defense Technical Information Center. (1992). Piperidine Synthesis.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Molecules. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC.

- Molecules. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- Revue Roumaine de Chimie. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

Sources

- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. mdpi.com [mdpi.com]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. chemos.de [chemos.de]

- 6. epa.gov [epa.gov]

- 7. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. zefsci.com [zefsci.com]

Application Notes and Protocols for the Purification of Piperidinyl-Urea Compounds

Abstract

Piperidinyl-urea scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] The biological activity and safety profile of these compounds are intrinsically linked to their purity. Synthetic routes often yield complex mixtures containing unreacted starting materials, byproducts, and isomers, necessitating robust purification strategies.[3] This guide provides an in-depth analysis of common purification techniques for piperidinyl-urea compounds, offering detailed protocols and expert insights to guide researchers in chemistry, pharmacology, and drug development. We will explore methods ranging from bulk cleanup techniques like acid-base extraction to high-resolution chromatographic separations, including specialized chiral methods.

Understanding the Molecule: Key Physicochemical Properties

The successful purification of a piperidinyl-urea compound hinges on understanding its fundamental physicochemical properties, which dictate its behavior in different separation systems.

-

Basicity of the Piperidine Ring: The piperidine nitrogen is aliphatic and therefore a relatively strong base (pKa of piperidinium ion is ~11.1).[] This basicity is the most powerful handle for purification, allowing for selective extraction into an acidic aqueous phase.

-

Hydrogen Bonding of the Urea Moiety: The urea group contains both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O).[1] This strong hydrogen bonding capability significantly increases the polarity of the molecule and influences its solubility in various solvents, a critical factor for both crystallization and chromatography.

-

Polarity and Solubility: The combination of a typically non-polar carbon skeleton, a polar urea group, and a basic nitrogen atom gives these compounds a unique solubility profile. They are often soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols, but their solubility can be modulated by pH.

-

Potential for Chirality: Piperidine rings can possess stereocenters, and the overall molecule can be chiral. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation is a critical step in drug development.[5][6]

Strategic Approach to Purification

The selection of a purification strategy is a multi-factorial decision. A logical workflow ensures efficiency, maximizes yield, and achieves the target purity required for the compound's intended application. The scale of the purification and the nature of the impurities are the primary determinants of the initial approach.[7]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. thieme-connect.com [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Proton NMR interpretation of 1-(1-Acetylpiperidin-4-yl)-3-methylurea

Application Note: Structural Elucidation and Conformational Analysis of 1-(1-Acetylpiperidin-4-yl)-3-methylurea via 1H NMR

Executive Summary

This application note provides a comprehensive guide for the structural characterization of 1-(1-Acetylpiperidin-4-yl)-3-methylurea , a pharmacophore commonly found in soluble epoxide hydrolase (sEH) inhibitors and other urea-based therapeutics.

The analysis of this compound presents two specific challenges for the medicinal chemist:

-

Restricted Rotation (Rotamerism): The N-acetyl group induces restricted rotation around the amide bond, leading to signal splitting or broadening of the piperidine ring protons at ambient temperatures.

-

Proton Exchange: The urea moiety contains labile protons (-NH-CO-NH-) susceptible to chemical exchange, requiring specific solvent selection for accurate integration and coupling analysis.

This guide details the experimental protocol, spectral assignment logic, and troubleshooting steps to ensure data integrity.

Experimental Protocol

To ensure reproducibility and resolution of labile protons, the following protocol is standardized.

Solvent Selection

-

Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

-

Rationale: DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor.[1] It stabilizes the urea NH protons, slowing their exchange rate with residual water. This allows for the observation of sharp doublets/quartets and accurate integration.

-

-

Not Recommended: CDCl3 (Chloroform-d).

-

Risk: In non-polar solvents, urea protons often appear as broad, shapeless mounds due to rapid exchange or intermolecular hydrogen-bonding aggregation. Furthermore, CDCl3 often contains trace acid (DCl), which catalyzes proton exchange.

-

Sample Preparation

-

Mass: Weigh 5–10 mg of the solid compound into a clean vial.

-

Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

-

Transfer: Transfer to a high-quality 5mm NMR tube.

-

Note: Filter the solution through a cotton plug if any particulate matter remains to prevent magnetic field inhomogeneity.

-

Acquisition Parameters (400/500 MHz)

-

Pulse Sequence: Standard 1H zg30 (30° pulse angle).

-

Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

-

Reasoning: Urea and acetyl methyl protons can have longer T1 relaxation times. A short D1 may lead to under-integration of methyl signals.

-

-

Scans (NS): 16 to 64 (depending on concentration).

-

Temperature: 298 K (25°C).

-

Advanced: If rotameric splitting makes assignment difficult, acquire a second spectrum at 353 K (80°C) to coalesce the rotamer signals.

-

Structural Interpretation & Assignment Logic

The interpretation is divided into three distinct zones: the Urea Linker, the Piperidine Ring, and the Acetyl Terminus.

The Rotamer Challenge (The "Expert" Insight)

The N-acetyl bond has partial double-bond character (

-

Consequence: The piperidine ring protons (particularly those at positions 2 and 6, adjacent to the nitrogen) experience different magnetic environments depending on whether the acetyl oxygen is syn or anti to them.

-

Observation: You may see two sets of signals for the acetyl methyl and the piperidine ring protons, often in a ~60:40 or 50:50 ratio. Do not mistake this for impurity.

Spectral Assignment (DMSO-d6)

| Moiety | Proton | Chemical Shift ( | Multiplicity | Integral | Mechanistic Insight |

| Urea | NH (a) | 5.70 – 5.90 | Quartet ( | 1H | Coupled to the adjacent Methyl group. |

| Urea | NH (b) | 5.95 – 6.15 | Doublet ( | 1H | Coupled to the Piperidine H4 methine. |

| Piperidine | H4 (Methine) | 3.55 – 3.75 | Multiplet | 1H | The chiral center of the urea attachment; shifts downfield due to the urea nitrogen. |

| Piperidine | H2/H6 (eq) | 4.00 – 4.30 | Broad Doublet / Multiplet | 1H | Rotamer dependent. The equatorial proton syn to the acetyl carbonyl is strongly deshielded (anisotropic effect). |

| Piperidine | H2'/H6' (ax) | 2.60 – 3.10 | Multiplet | 2H | Overlaps with methyl urea signal; complex due to ring inversion and rotamers. |

| Piperidine | H2''/H6'' (eq) | 3.00 – 3.20 | Multiplet | 1H | The other equatorial proton (anti to carbonyl). |

| Urea-Me | N-CH3 | 2.55 – 2.60 | Doublet ( | 3H | Distinct doublet. Often overlaps with DMSO solvent residual peak (2.50 ppm) or satellite signals. |

| Acetyl | CO-CH3 | 1.96 – 2.00 | Singlet | 3H | May appear as two closely spaced singlets (rotamers) or one broad singlet. |

| Piperidine | H3/H5 | 1.10 – 1.80 | Complex Multiplets | 4H | The "roof" of the chair conformation; generally shielded. |

Note: Chemical shifts are approximate and referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Visualization of Analytical Logic

Figure 1: Analytical Workflow

This diagram outlines the decision-making process for solvent selection and temperature variation.

Caption: Decision tree for optimizing NMR acquisition, highlighting solvent choice and Variable Temperature (VT) NMR for rotamer resolution.

Figure 2: Structure-to-Signal Mapping

This diagram visualizes the connectivity and the source of specific couplings.

Caption: Logical mapping of structural fragments to observed NMR signals, emphasizing the connectivity responsible for splitting patterns.

References

-

Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

- Relevance: Defines the solvent-induced shifts and the necessity of DMSO for amide proton visualiz

-

Wuts, P. G. M. (2014). "Protection for the Amino Group." Greene's Protective Groups in Organic Synthesis.

- Relevance: Discusses the rotameric nature of N-acetyl protecting groups in piperidines.

-

SDBS (Spectral Database for Organic Compounds). "1-Acetylpiperidine 1H NMR Spectrum." National Institute of Advanced Industrial Science and Technology (AIST).

- Relevance: Provides baseline chemical shift data for the N-acetylpiperidine core fragment.

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2][3]

- Relevance: The authoritative text for interpreting urea coupling constants and solvent exchange effects.

Sources

Application Notes & Protocols: A Guide to the N-Acetylation of Piperidine Precursors

Introduction: The Central Role of N-Acetylpiperidines in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its N-acetylation is a fundamental and critical transformation for several strategic reasons. Firstly, the N-acetyl group can serve as a robust protecting group, masking the nucleophilicity of the piperidine nitrogen during multi-step syntheses to ensure chemoselectivity.[1][2][3] Secondly, the resulting N-acetylpiperidine moiety is itself a common pharmacophore that can modulate a compound's pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity.[4]

N-acylation reactions are among the most reliable and widely used transformations in organic chemistry, forming the stable amide bond that is a cornerstone of many natural products and pharmaceuticals.[5] This guide provides a detailed exploration of the principles, protocols, and practical considerations for the successful N-acetylation of piperidine precursors, designed for researchers and professionals in drug development and synthetic chemistry.

Core Principles: The Chemistry of N-Acetylation

The N-acetylation of a piperidine is a classic example of nucleophilic acyl substitution. The reaction involves the attack of the nucleophilic secondary amine of the piperidine ring on the electrophilic carbonyl carbon of an acetylating agent. The subsequent collapse of the tetrahedral intermediate and elimination of a leaving group yields the stable N-acetylated amide product.

Key Reaction Components

-

Piperidine Substrate: The nucleophile. The reactivity of the piperidine nitrogen is paramount and can be influenced by steric hindrance from adjacent substituents or by the electronic effects of other functional groups on the ring.[6]

-

Acetylating Agent: The electrophile. The choice of agent dictates the reactivity and byproducts of the reaction.

-

Acetic Anhydride (Ac₂O): A widely used, moderately reactive agent. It is cost-effective and relatively easy to handle. The reaction produces one equivalent of acetic acid as a byproduct, which must be neutralized.[7][8]

-

Acetyl Chloride (AcCl): A more reactive and powerful acetylating agent, often employed for less reactive or sterically hindered amines.[6][9] Its high reactivity necessitates careful handling (e.g., slow addition at low temperatures). The reaction generates hydrogen chloride (HCl), a strong acid that requires immediate neutralization by a base.[1][10]

-

-

Base: The role of the base is non-negotiable. It neutralizes the acidic byproduct generated during the reaction. Without a base, the acid would protonate the starting piperidine, forming a non-nucleophilic ammonium salt and halting the reaction.[7][9][11] Common choices include tertiary amines like triethylamine (TEA) or pyridine, which act as acid scavengers.[7][12]

-

Solvent: Anhydrous, aprotic solvents are standard to prevent reaction with the highly reactive acetylating agents. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common choices that effectively dissolve the reactants without interfering with the chemistry.[7]

Standard Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common N-acetylation procedures.

Protocol 1: General N-Acetylation with Acetic Anhydride

This protocol is a robust and standard procedure for the N-acetylation of a typical piperidine substrate. It balances effective reactivity with ease of handling.[7]

Workflow Visualization

Caption: Experimental workflow for N-acetylation using acetic anhydride.

Materials & Equipment

-

Piperidine precursor

-

Acetic Anhydride (Ac₂O)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stir bar, dropping funnel, ice bath

-

Standard glassware for extraction and purification

-

TLC plates or LC-MS for reaction monitoring

Procedure

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the piperidine substrate (1.0 equiv.).

-

Dissolution: Dissolve the substrate in anhydrous DCM to a concentration of 0.1–0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.2 equiv.) or pyridine (1.2 equiv.) to the stirred solution.

-

Acetylation: Add acetic anhydride (1.1 equiv.) dropwise using a syringe or dropping funnel. An exothermic reaction may be observed.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

Workup and Purification

-

Quench: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the solution under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-acetylated piperidine.[7]

Typical Reaction Parameters

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Piperidine | 1.0 equiv. | Limiting reagent |

| Acetic Anhydride | 1.1–1.2 equiv. | Slight excess ensures complete conversion. |

| Base (TEA) | 1.2–1.5 equiv. | Sufficient to neutralize the acetic acid byproduct. |

| Temperature | 0 °C to RT | Controls initial exotherm, then allows reaction to complete. |

| Time | 2–4 hours | Typical duration; should be confirmed by monitoring. |

| Typical Yield | >90% | Generally a high-yielding reaction. |

Protocol 2: N-Acetylation with Acetyl Chloride for Less Reactive Amines

This protocol is suitable for sterically hindered or electronically deactivated piperidines where acetic anhydride may be too sluggish.[6][12]

Reaction Mechanism Visualization

Caption: Mechanism of N-acetylation with acetyl chloride and a base.

Materials & Equipment

-

Same as Protocol 1, but substituting Acetyl Chloride for Acetic Anhydride.

-

Pyridine is often preferred as the base and can sometimes be used as the solvent.[12]

Procedure

-

Preparation: Dissolve the piperidine substrate (1.0 equiv.) and pyridine (1.1 equiv.) in anhydrous DCM and cool to 0 °C under an inert atmosphere.

-

Acetylating Agent Solution: In a separate dry flask, prepare a solution of acetyl chloride (1.05 equiv.) in a small amount of anhydrous DCM.

-

Acetylation: Add the acetyl chloride solution dropwise to the cooled amine solution. This addition must be slow to control the highly exothermic reaction.

-

Reaction & Monitoring: Stir at 0 °C and monitor by TLC. The reaction is often much faster than with acetic anhydride, sometimes completing in under an hour.

-

Workup and Purification: The workup is similar to Protocol 1. However, an additional wash with a dilute acid (e.g., 1M HCl) or aqueous copper sulfate can be used to remove the pyridine base before the NaHCO₃ wash.[12]

Key Differences & Considerations

| Parameter | Acetyl Chloride | Rationale |

|---|---|---|

| Reactivity | Very High | More powerful electrophile; requires careful temperature control. |

| Byproduct | HCl (gas/acid) | A strong acid that must be scavenged effectively. |

| Safety | Lachrymator, corrosive | Must be handled in a fume hood with appropriate PPE. |

| Catalyst | DMAP (optional) | A few crystals of 4-Dimethylaminopyridine can be added to accelerate very slow reactions.[12] |

Modern & Green N-Acetylation Strategies

While classic methods are reliable, modern chemistry trends toward safer and more sustainable processes.

-

Continuous-Flow Acetylation: A developed method utilizes acetonitrile as both the solvent and acetylating agent, catalyzed by alumina in a continuous-flow reactor. This approach avoids hazardous reagents like acetyl chloride and allows for easy scale-up and catalyst reuse, with piperidine being converted to its acetylated form in quantitative yield.[1]

-

Aqueous Medium Synthesis: To reduce reliance on volatile organic solvents, methods have been developed using acetyl chloride in an aqueous brine solution with a weak base. This "green" approach is inexpensive, environmentally friendly, and features a simple workup.[8][13]

-

Biocatalysis: The use of enzymes for heterocycle synthesis is a burgeoning field. While direct biocatalytic N-acetylation of piperidines is still emerging, enzymes like lipases have been used in multicomponent reactions to synthesize the piperidine core itself, pointing towards future sustainable pathways.[14]

Troubleshooting & Optimization

Even robust reactions can encounter issues. The following guide addresses common challenges.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common N-acetylation issues.

-

Low or No Conversion: This is often due to insufficient reactivity.[6]

-

Cause: The piperidine may be sterically hindered or electronically deactivated. Acetic anhydride may not be electrophilic enough.

-

Solution: Switch to the more reactive acetyl chloride (Protocol 2). Alternatively, adding a catalytic amount of DMAP can accelerate the reaction with acetic anhydride. Ensure at least 1.1 equivalents of base were added, as any less will lead to the reaction stalling.

-

-

Formation of Side Products: The appearance of multiple spots on TLC indicates competing reactions.

-

Cause: Di-acylation can occur if other nucleophilic groups (e.g., hydroxyls) are present.[7] Excessively harsh conditions (high heat, prolonged reaction time) can also cause degradation.

-

Solution: Use protecting groups for other sensitive functionalities.[2] Reduce the equivalents of the acetylating agent to 1.05-1.1 and ensure the reaction is not run longer than necessary. Lowering the temperature can also improve selectivity.[7]

-

-

Difficult Purification: The product may be hard to separate from starting materials or byproducts.

-

Cause: The product and starting material may have similar polarities. The basic or acidic byproducts may not have been fully removed during workup.

-

Solution: Optimize the workup procedure. An acid wash (e.g., 1M HCl) will remove residual amine base and starting piperidine, while a base wash (e.g., NaHCO₃) removes acidic byproducts. Fine-tune the solvent system for flash column chromatography for better separation.[7][15]

-

References

-

Nagy, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]

-

Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]

-

Brahmachari, G., et al. (n.d.). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. SciSpace. Available at: [Link]

-

Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds. ResearchGate. Available at: [Link]

-

Naik, S., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. Available at: [Link]

-

Reddy, T. J., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Available at: [Link]

-

Spanu, P., et al. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. ResearchGate. Available at: [Link]

-

D'hooghe, M., et al. (2011). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC. Available at: [Link]

-

Oberlintner, A., et al. (2021). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Carbohydrate Polymers. Available at: [Link]

-

D'hooghe, M., et al. (2011). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. ResearchGate. Available at: [Link]

-

Veerman, J. J. N., et al. (2002). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. Radboud Repository. Available at: [Link]

-

Wikipedia (n.d.). Protecting group. Wikipedia. Available at: [Link]

-

Kumar, A., et al. (2020). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. Available at: [Link]

-

Obeng, E. M. (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

-

Not Voodoo (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]

-

Crotti, S., et al. (2011). Copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine: expeditious entry to unconventional piperidines. PubMed. Available at: [Link]

-

HARI (2013). acylation of amines - Mastering Chemistry Help. Blogspot. Available at: [Link]

-

D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

-

Spanu, P., et al. (2014). ChemInform Abstract: An Unexpected Reaction of Pyridine with Acetyl Chloride to Give Dihydropyridine and Piperidine Derivatives. ResearchGate. Available at: [Link]

-

LookChem (n.d.). Cas 618-42-8,1-ACETYLPIPERIDINE. LookChem. Available at: [Link]

-

Ahlers, F., et al. (2001). Acetylation and Silylation of Piperidine Solubilized Sporopollenin from Pollen of Typha angustifolia L. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

The University of Manchester (n.d.). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Research Explorer. Available at: [Link]

-

Royal Society of Chemistry (n.d.). supporting info. The Royal Society of Chemistry. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Acetamides. Organic Chemistry Portal. Available at: [Link]

-

Naskar, S., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available at: [Link]

-

Gouverneur, V. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available at: [Link]

-

J&K Scientific LLC (2025). 1-Acetylpiperidine, 98% | 618-42-8. J&K Scientific LLC. Available at: [Link]

-

Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. acylation of amines [entrancechemistry.blogspot.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. ias.ac.in [ias.ac.in]

- 14. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]

Scale-up synthesis of methylurea-piperidine intermediates

Application Note & Protocol

Topic: A Robust, Scalable Synthesis of N-Methyl-N'-(piperidin-4-yl)urea: From Bench to Kilogram-Scale

Abstract

Methylurea-piperidine scaffolds are pivotal structural motifs in modern medicinal chemistry, appearing in a wide array of therapeutic agents due to their unique physicochemical properties.[1][2][3] The urea functional group, in particular, is an exceptional hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets.[3] This document provides a comprehensive guide for the scale-up synthesis of a representative intermediate, N-Methyl-N'-(piperidin-4-yl)urea. We will move beyond a simple recitation of steps to explain the critical process parameters, safety protocols, and analytical controls necessary for a successful, reproducible, and safe scale-up. This guide is intended for researchers, process chemists, and drug development professionals tasked with transitioning key intermediates from laboratory to pilot plant scale.

Introduction: The Significance of the Methylurea-Piperidine Core

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to confer favorable properties such as aqueous solubility and metabolic stability.[4][5] When combined with a methylurea moiety, the resulting structure offers a versatile platform for drug design, enabling fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3] The synthesis of these intermediates, while straightforward on a lab scale, presents distinct challenges during scale-up that require careful consideration to ensure safety, efficiency, and product quality.[6][7]

The most common and atom-economical route to N-substituted ureas is the reaction of an amine with an isocyanate.[8][9] This application note will focus on the reaction between 4-aminopiperidine and the highly reactive methyl isocyanate (MIC).

Strategic Considerations for Process Scale-Up

Transitioning a synthesis from the bench to a multi-kilogram scale introduces complexities that are often negligible in a laboratory setting. A robust process is one that is not only high-yielding but also safe, reproducible, and economically viable.

Causality of Key Process Decisions

-

Reaction Exothermicity: The reaction between an amine and an isocyanate is rapid and highly exothermic. On a small scale, this heat is easily dissipated. However, on a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient.[7] Uncontrolled exotherms can lead to side reactions, impurity formation, and dangerous pressure build-up. Therefore, the protocol is designed around slow, controlled addition of the isocyanate solution at a reduced temperature, allowing the reactor's cooling system to manage the heat evolution effectively.

-

Solvent Selection: The choice of solvent is critical. Dichloromethane (DCM) is selected for this protocol due to several factors:

-

Solubility: It effectively dissolves the 4-aminopiperidine free base and the methyl isocyanate.

-

Inertness: It does not react with the starting materials or the product.

-

Boiling Point: Its low boiling point (39.6 °C) simplifies removal during work-up, minimizing thermal stress on the product. However, for greener process considerations, alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate could be explored, though re-optimization of reaction and work-up conditions would be necessary.

-

-

Stoichiometry and Reagent Purity: A slight excess of the piperidine starting material is often used to ensure complete consumption of the highly toxic and volatile methyl isocyanate. The purity of the starting materials is paramount, as impurities can lead to difficult-to-remove side products.

-

Product Isolation: While chromatography is a powerful tool in discovery chemistry, it is generally avoided for large-scale production due to cost and solvent waste.[7] This process is designed to yield a product that can be purified by direct crystallization, a more scalable and economical method. The final product is isolated as a stable salt (e.g., with p-toluenesulfonic acid) to improve its handling and stability characteristics.[10]

Process Workflow & Reaction Mechanism

The overall process is a multi-step sequence designed for scalability and control.

Caption: High-level workflow for the scale-up synthesis of methylurea-piperidine intermediates.

The core of the synthesis is a classic nucleophilic addition reaction.

Caption: Nucleophilic addition of the piperidine amine to the isocyanate electrophile.

Detailed Kilogram-Scale Synthesis Protocol

This protocol describes the synthesis of N-Methyl-N'-(piperidin-4-yl)urea starting from 1-Boc-4-aminopiperidine, a common commercially available starting material. The Boc-protecting group allows for controlled reaction and is removed in a subsequent step.

Materials & Equipment

| Reagent/Material | Grade | Supplier Example |

| 1-Boc-4-aminopiperidine | >98% Purity | Sigma-Aldrich |

| Methyl Isocyanate (MIC) | >99% Purity | Alfa Aesar |

| Dichloromethane (DCM) | Anhydrous, >99.5% | Fisher Scientific |

| Hydrochloric Acid (HCl) | 4M in Dioxane | Acros Organics |

| Diethyl Ether | Reagent Grade | VWR |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | EMD Millipore |

| Nitrogen (N₂) | High Purity | Airgas |

Equipment: 20L jacketed glass reactor with overhead stirrer, temperature probe, nitrogen inlet/outlet, and a pressure-equalizing dropping funnel. Appropriate filtration and drying equipment (vacuum oven).

Step 1: Synthesis of Boc-Protected Methylurea Intermediate

| Parameter | Value |

| Reagents | |

| 1-Boc-4-aminopiperidine | 1.00 kg (5.0 mol, 1.0 equiv) |

| Dichloromethane (DCM) | 8 L |

| Methyl Isocyanate (MIC) | 0.29 kg (5.1 mol, 1.02 equiv) |

| DCM (for MIC solution) | 2 L |

| Process Conditions | |

| Initial Reactor Temp. | 0-5 °C |

| MIC Addition Time | 1-2 hours |

| Reaction Temperature | Maintain <10 °C during addition, then 20-25°C |

| Reaction Time | 2-4 hours (or until IPC confirms completion) |

| Expected Outcome | |

| Expected Yield | ~1.25 kg (97%) |

| Product Form | White solid |

Procedure:

-

Charge the 20L reactor with 1-Boc-4-aminopiperidine (1.00 kg) and dichloromethane (8 L).

-

Begin stirring and purge the reactor with nitrogen for 15 minutes.

-

Cool the reactor contents to 0-5 °C using the cooling jacket.

-

In a separate, dry vessel under a nitrogen atmosphere, carefully prepare a solution of methyl isocyanate (0.29 kg) in dichloromethane (2 L).

-

Transfer the MIC solution to the pressure-equalizing dropping funnel.

-

Add the MIC solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.

-